molecular formula C9H11N3OS B2702572 3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 80381-61-9

3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2702572
CAS No.: 80381-61-9
M. Wt: 209.27
InChI Key: KIATWTCBALKJAP-UHFFFAOYSA-N
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Description

3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound has garnered significant interest in the scientific community due to its potential biological activities, particularly its antimycobacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-ethylthiophene with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often include heating the mixture to reflux temperatures to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrimidine derivatives.

    Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-one: A closely related compound with similar structural features and biological activities.

    2-methylthieno[2,3-d]pyrimidin-4(3H)-one: Another derivative with slight modifications in the substituent groups.

Uniqueness

3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which enhances its biological activity and chemical reactivity

Properties

IUPAC Name

3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-3-6-4-7-8(14-6)11-5(2)12(10)9(7)13/h4H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIATWTCBALKJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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